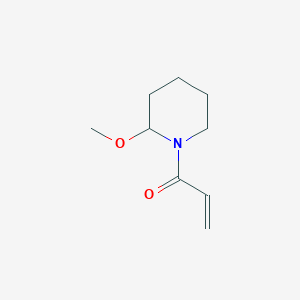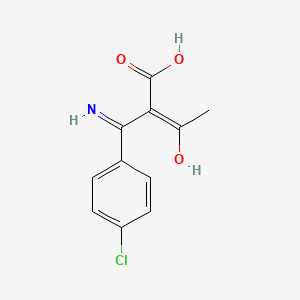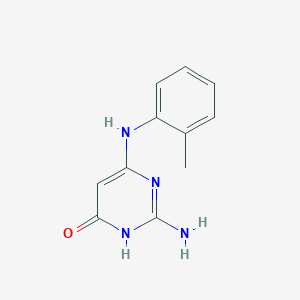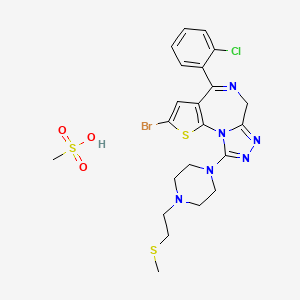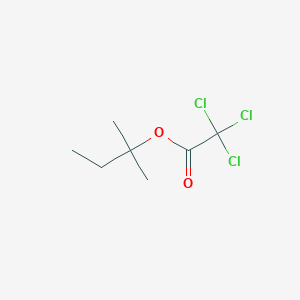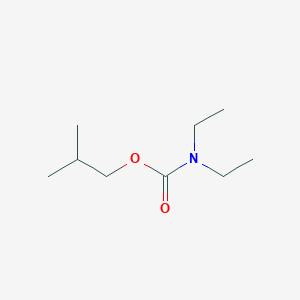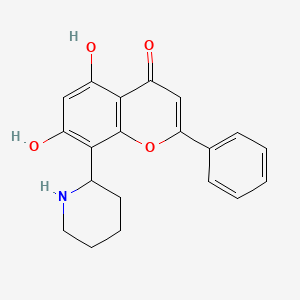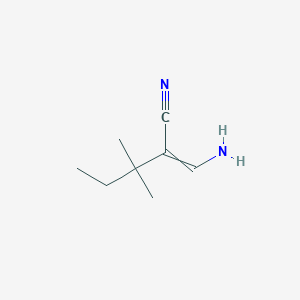![molecular formula C23H17N3 B14349317 1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine CAS No. 92234-34-9](/img/structure/B14349317.png)
1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo and phthalazine ring system, making it an interesting subject for various scientific studies. Its unique structural properties have garnered attention in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditionsSubsequent steps may involve the formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, followed by cyclization catalyzed by gold and finally cyclization by sodium hydride .
Análisis De Reacciones Químicas
1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrazine monohydrate, sodium borohydride, and various catalysts like gold. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, leading to desired biological effects. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors .
Comparación Con Compuestos Similares
1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine can be compared with other similar compounds such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFR and have shown potent activities against FGFR1, 2, and 3.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory activities.
The uniqueness of this compound lies in its specific structural features and its ability to interact with particular molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
92234-34-9 |
|---|---|
Fórmula molecular |
C23H17N3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-methyl-5,8-diphenylpyrrolo[3,2-g]phthalazine |
InChI |
InChI=1S/C23H17N3/c1-26-13-12-18-14-19-20(15-21(18)26)23(17-10-6-3-7-11-17)25-24-22(19)16-8-4-2-5-9-16/h2-15H,1H3 |
Clave InChI |
NFVSUHWRSHJBIW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=CC3=C(C=C21)C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)
